

# Commercial Availability and In-Depth Technical Guide to Carbamazepine-D8

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## Compound of Interest

Compound Name: Carbamazepine-D8

Cat. No.: B15585688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Carbamazepine-D8**, a crucial analytical tool for researchers and drug development professionals. It further details its application as an internal standard in the bioanalysis of carbamazepine, offering structured data, experimental protocols, and a visual representation of the analytical workflow.

## Commercial Availability and Suppliers

**Carbamazepine-D8**, a deuterated analog of the anticonvulsant drug carbamazepine, is readily available from several reputable suppliers of research chemicals and analytical standards. It is primarily used as an internal standard in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of quantitative analyses.

Below is a summary of key suppliers and their product specifications for **Carbamazepine-D8**:

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Format
LGC Standards	Carbamazepine-d8(Major)	1538624-35-9	$C_{15}H_4D_8N_2O$	244.32	>95% (HPLC)[1][2]	Neat Solid[1][2]
CymitQuimica	Carbamazepine-d8(Major)	298-46-4 (unlabelled )	$C_{15}H_4D_8N_2O$	244.32	Not Specified	Neat[3]
Pharmaffiliates	Carbamazepine-d8(Major)	1538624-35-9	$C_{15}H_4D_8N_2O$	244.32	Not Specified	Off-White to Pale Yellow Solid[4]

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information and to request a Certificate of Analysis (CoA) for detailed purity and isotopic distribution data.

## Application in Bioanalytical Methods

The primary application of **Carbamazepine-D8** is as an internal standard (IS) in the quantitative analysis of carbamazepine in biological matrices such as plasma and serum. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry-based assays. This co-elution and co-ionization behavior helps to correct for variability during sample preparation and analysis, leading to more reliable results.

## Key Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and robust method for the quantification of carbamazepine, utilizing **Carbamazepine-D8** as an internal standard. The method offers high sensitivity, selectivity, and throughput.

The following table summarizes typical quantitative data from validated LC-MS/MS methods for carbamazepine analysis using a deuterated internal standard:

Parameter	Typical Value Range
Linearity Range	5 - 2000 ng/mL[5]
Lower Limit of Quantitation (LLOQ)	5 ng/mL[5]
Intra-day Precision (%CV)	2.6 - 9.5%[5]
Inter-day Precision (%CV)	4.0 - 9.6%[5]
Extraction Recovery	>87%[5]

## Experimental Protocols

This section outlines a typical experimental protocol for the quantification of carbamazepine in human plasma using **Carbamazepine-D8** as an internal standard with LC-MS/MS.

## Materials and Reagents

- Carbamazepine analytical standard
- **Carbamazepine-D8** (Internal Standard)
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

## Sample Preparation (Protein Precipitation)

- Aliquoting: Thaw frozen plasma samples to room temperature. Vortex mix gently. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

- **Spiking with Internal Standard:** Add a specific volume of **Carbamazepine-D8** working solution (e.g., 10  $\mu$ L of a 1  $\mu$ g/mL solution) to each plasma sample, calibration standard, and quality control sample.
- **Protein Precipitation:** Add a precipitating agent, typically 3 volumes of cold acetonitrile (300  $\mu$ L), to each tube.
- **Vortexing:** Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

## LC-MS/MS Analysis

- **Liquid Chromatography (LC) System:** A high-performance liquid chromatography system.
- **Mass Spectrometer (MS):** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

### Typical LC Conditions:

- **Column:** A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m).
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient Elution:** A suitable gradient program to separate carbamazepine from endogenous plasma components.
- **Flow Rate:** 0.4 mL/min.
- **Injection Volume:** 5-10  $\mu$ L.

- Column Temperature: 40°C.

Typical MS/MS Conditions:

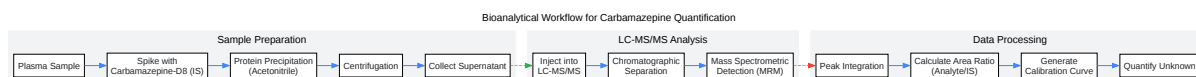
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Carbamazepine: m/z 237.1 → 194.1
  - **Carbamazepine-D8**: m/z 245.1 → 194.1 (Note: The exact m/z for the deuterated standard may vary slightly based on the specific isotopic labeling pattern).

## Data Analysis

- Peak Integration: Integrate the chromatographic peaks for both carbamazepine and **Carbamazepine-D8**.
- Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g.,  $1/x^2$ ) is typically used.
- Quantification: Determine the concentration of carbamazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the bioanalytical quantification of carbamazepine using **Carbamazepine-D8** as an internal standard.



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Caption: Workflow for Carbamazepine Quantification.

This technical guide provides essential information for researchers and professionals involved in the development and analysis of carbamazepine. The use of **Carbamazepine-D8** as an internal standard is a critical component of robust and reliable bioanalytical methods, ensuring data integrity for pharmacokinetic, toxicokinetic, and clinical studies.

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## References

- 1. Carbamazepine-d8(Major) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. Carbamazepine-d8(Major) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 3. Carbamazepine-d8(Major) | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- 4. [pharmaffiliates.com](https://pharmaffiliates.com) [[pharmaffiliates.com](https://pharmaffiliates.com)]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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